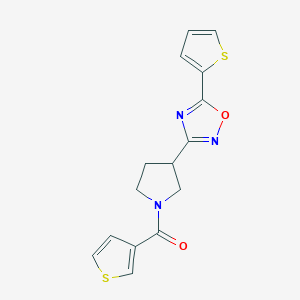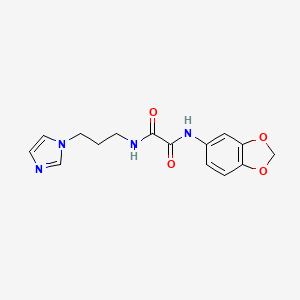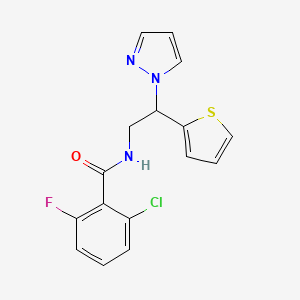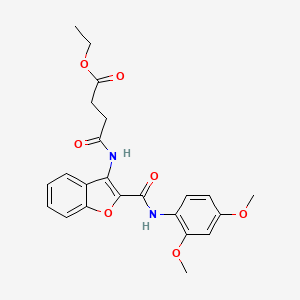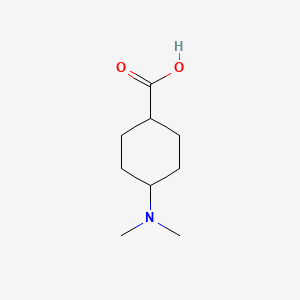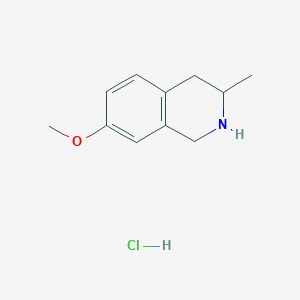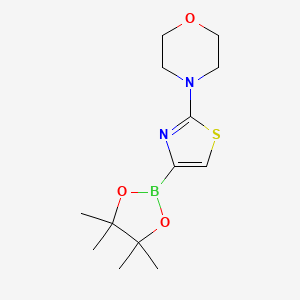
2-Morpholinothiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic acid pinacol esters often involves the use of a variety of reagents tailored for application under specific conditions . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by a boron atom bonded to two oxygen atoms (forming a boronic ester) and an organic group .Chemical Reactions Analysis
Boronic acid pinacol esters are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that is not well developed .Physical And Chemical Properties Analysis
Boronic acid pinacol esters are usually bench stable, easy to purify and often even commercially available . They are attractive for chemical transformations, where the valuable boron moiety remains in the product .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling Reagent
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of two chemically distinct fragments using a metal catalyst. Boronic esters, including pinacol boronic esters, serve as essential reagents in SM coupling. Specifically, 2-Morpholinothiazole-4-boronic acid pinacol ester can be employed in SM coupling reactions, allowing the synthesis of complex organic molecules with mild reaction conditions .
DYRK1A Inhibitor Precursor
This compound plays a role in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These derivatives serve as inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a protein kinase involved in various cellular processes. Researchers explore these analogs for potential therapeutic applications .
Protodeboronation Reagent
Protodeboronation is a valuable process for functionalizing boronic esters. While alkyl boronic esters have been widely studied, protodeboronation remains less explored. 2-Morpholinothiazole-4-boronic acid pinacol ester can participate in catalytic protodeboronation reactions, providing access to diverse alkyl boron derivatives. This application expands the toolbox for organic synthesis .
Materials Science and Supramolecular Chemistry
Exploring the self-assembly behavior of boronic acid derivatives can lead to interesting supramolecular structures. Researchers investigate the interactions of 2-Morpholinothiazole-4-boronic acid pinacol ester with other molecules, potentially creating functional materials or sensors.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by coupling a boronic acid or ester with a halide . The boronic ester serves as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can significantly influence their pharmacokinetic properties .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the creation of a wide variety of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed in various solvents . Additionally, the compound’s stability can be affected by exposure to air and moisture .
Eigenschaften
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-9-20-11(15-10)16-5-7-17-8-6-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFZTAQAQDBMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinothiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

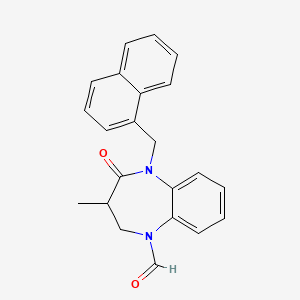
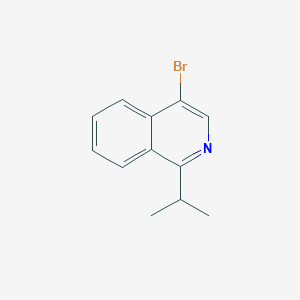
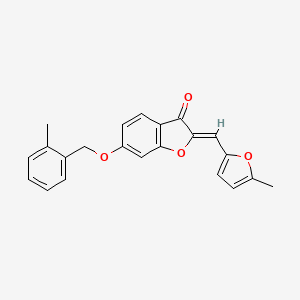


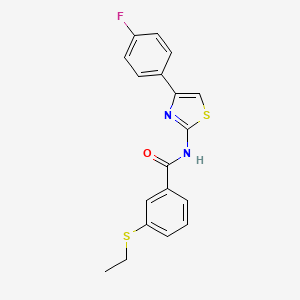
![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)
